Cas no 2138209-19-3 (Bis(methoxymethyl)oxirane-2-carbonitrile)

Bis(methoxymethyl)oxirane-2-carbonitrile 化学的及び物理的性質
名前と識別子
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- bis(methoxymethyl)oxirane-2-carbonitrile
- 2138209-19-3
- EN300-700014
- Bis(methoxymethyl)oxirane-2-carbonitrile
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- インチ: 1S/C7H11NO3/c1-9-4-7(5-10-2)6(3-8)11-7/h6H,4-5H2,1-2H3
- InChIKey: LLHOAMXWUCTZMI-UHFFFAOYSA-N
- SMILES: O1C(C#N)C1(COC)COC
計算された属性
- 精确分子量: 157.07389321g/mol
- 同位素质量: 157.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 4
- 複雑さ: 177
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.8Ų
- XLogP3: -0.7
Bis(methoxymethyl)oxirane-2-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-700014-1.0g |
bis(methoxymethyl)oxirane-2-carbonitrile |
2138209-19-3 | 1g |
$0.0 | 2023-06-07 |
Bis(methoxymethyl)oxirane-2-carbonitrile 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
Bis(methoxymethyl)oxirane-2-carbonitrileに関する追加情報
Comprehensive Overview of Bis(methoxymethyl)oxirane-2-carbonitrile (CAS No. 2138209-19-3): Properties, Applications, and Industry Trends
Bis(methoxymethyl)oxirane-2-carbonitrile (CAS No. 2138209-19-3) is a specialized organic compound gaining attention in advanced chemical synthesis and material science. This epoxide derivative features a unique molecular structure combining methoxymethyl groups with a carbonitrile functionality, making it a versatile intermediate for pharmaceuticals, agrochemicals, and polymer modifications. Its oxirane ring (epoxide) and nitrile group offer dual reactivity, enabling applications in crosslinking reactions and as a precursor for heterocyclic compounds.
In recent years, the demand for high-performance epoxy modifiers and bioactive intermediates has surged, driven by trends in sustainable materials and precision medicine. Researchers are exploring Bis(methoxymethyl)oxirane-2-carbonitrile for its potential in click chemistry and green synthesis, aligning with the global push for eco-friendly industrial processes. The compound’s low volatility and thermal stability further enhance its suitability for coatings and adhesives, addressing common queries about alternatives to traditional bisphenol-A-based epoxies.
Analytical studies highlight the compound’s solubility in polar aprotic solvents (e.g., DMF, acetonitrile), a property critical for formulation design. Spectroscopic data (FTIR, NMR) confirm the presence of characteristic epoxide ring vibrations (~850 cm⁻¹) and nitrile stretching (~2250 cm⁻¹), which are frequently referenced in patent literature. These features position CAS No. 2138209-19-3 as a candidate for electronic encapsulation materials, where moisture resistance and dielectric properties are paramount.
Industry stakeholders often search for "epoxide-carbonitrile hybrid applications" or "methoxymethyl-modified epoxy resins," reflecting growing interest in multifunctional monomers. Recent innovations include using Bis(methoxymethyl)oxirane-2-carbonitrile to develop self-healing polymers, leveraging its ability to undergo ring-opening polymerization under mild conditions. This aligns with the broader market shift toward smart materials and circular economy principles.
From a regulatory perspective, the compound’s non-hazardous classification (under standard safety assessments) facilitates its adoption in consumer-facing industries. However, users should consult updated REACH or FDA guidelines for compliance, as chemical regulations evolve. Analytical methods like HPLC-UV and GC-MS are recommended for purity verification, ensuring batch-to-batch consistency for critical applications such as drug delivery systems.
Future research directions may explore catalytic asymmetric epoxidation routes to produce enantiomerically pure forms of this compound, addressing pharmaceutical industry needs. With its balance of reactivity and stability, Bis(methoxymethyl)oxirane-2-carbonitrile exemplifies how tailored molecular design can meet emerging technological challenges while answering frequent search queries about "next-generation epoxy monomers" and "nitrile-containing building blocks."
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